molecular formula C20H11BrN2OS B2642476 N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide CAS No. 536729-10-9

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide

Cat. No.: B2642476
CAS No.: 536729-10-9
M. Wt: 407.29
InChI Key: KYPKRFZSVXILMD-UHFFFAOYSA-N
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Description

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is a complex organic compound featuring a thiazole ring fused with an acenaphthene moiety and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide typically involves multicomponent reactions. One common method includes the reaction of acenaphthenequinone with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate under reflux conditions . Another approach utilizes Fe3O4 nanoparticles as a green and recyclable magnetic nanocatalyst, which facilitates the condensation of acenaphthenequinone with substituted benzaldehydes and ammonium acetate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and sustainable catalysis are often applied to scale up the synthesis. The use of recyclable catalysts and environmentally benign solvents is emphasized to minimize waste and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide undergoes various chemical reactions, including:

    Oxidation: The acenaphthene moiety can be oxidized to form acenaphthoquinone derivatives.

    Reduction: The bromobenzamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various acenaphthoquinone derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. For instance, thiazole derivatives have been shown to inhibit enzymes like phosphodiesterases, which play a role in signal transduction pathways . The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2,4-dichlorobenzamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-phenoxyacetamide
  • N-(acenaphtho[1,2-d]thiazol-8-yl)-2-thiophenecarboxamide

Uniqueness

N-(acenaphtho[1,2-d]thiazol-8-yl)-3-bromobenzamide is unique due to the presence of the bromine atom, which can be further functionalized through substitution reactions.

Properties

IUPAC Name

N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2OS/c21-13-7-1-6-12(10-13)19(24)23-20-22-17-14-8-2-4-11-5-3-9-15(16(11)14)18(17)25-20/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPKRFZSVXILMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C4=C(C3=CC=C2)SC(=N4)NC(=O)C5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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